[2,3'-Bipyridine]-2'-carboxylic acid
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Overview
Description
[2,3’-Bipyridine]-2’-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxylic acid group at the 2’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields, including coordination chemistry, catalysis, and materials science, due to their ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of [2,3’-Bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a halogenated pyridine in the presence of a palladium catalyst . These reactions are usually carried out under mild conditions and provide high yields of the desired product.
Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using similar catalytic systems. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product purity .
Chemical Reactions Analysis
[2,3’-Bipyridine]-2’-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form bipyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids . Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride .
Substitution reactions are also common, where the carboxylic acid group can be converted to other functional groups such as esters, amides, or nitriles using appropriate reagents and conditions . For example, esterification can be achieved using alcohols and acid catalysts, while amidation can be carried out using amines and coupling agents .
Scientific Research Applications
[2,3’-Bipyridine]-2’-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are valuable in catalysis, where they can facilitate various chemical transformations . In materials science, bipyridine derivatives are used in the development of supramolecular structures and functional materials .
In biology and medicine, bipyridine derivatives have been studied for their potential therapeutic applications. For example, some bipyridine-based compounds exhibit antimicrobial and anticancer activities . Additionally, they are used in the design of molecular probes and sensors for detecting metal ions and other analytes .
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-2’-carboxylic acid is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These complexes can participate in various catalytic cycles, facilitating chemical reactions by stabilizing transition states and intermediates .
In biological systems, bipyridine derivatives can interact with metal-containing enzymes and proteins, modulating their activity and function . This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
[2,3’-Bipyridine]-2’-carboxylic acid can be compared with other bipyridine derivatives such as [2,2’-Bipyridine], [4,4’-Bipyridine], and [3,3’-Bipyridine]. Each of these compounds has unique structural features and properties . For example, [2,2’-Bipyridine] is a widely used ligand in coordination chemistry due to its strong binding affinity for metal ions . [4,4’-Bipyridine] is known for its ability to form extended supramolecular networks , while [3,3’-Bipyridine] has distinct electronic properties that make it useful in materials science .
The uniqueness of [2,3’-Bipyridine]-2’-carboxylic acid lies in the presence of the carboxylic acid group, which provides additional functionality for chemical modifications and applications . This functional group allows for the formation of various derivatives and conjugates, expanding the compound’s utility in different fields .
Properties
IUPAC Name |
3-pyridin-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXMMORJHQVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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